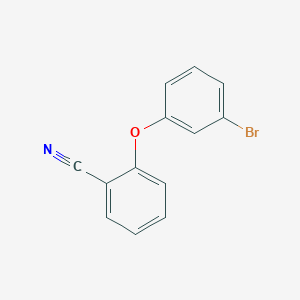![molecular formula C13H21N3O B1385984 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1018656-79-5](/img/structure/B1385984.png)
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Descripción general
Descripción
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol (2-AMPEPE) is a novel small molecule that has been developed to act as a modulator of the monoamine transporter system. 2-AMPEPE is a derivative of the piperazine family of compounds, which are known to have a wide range of pharmacological activities. The compound has been studied extensively in recent years, and has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol acts as a modulator of the monoamine transporter system. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), and acts as an inhibitor of both transporters. This inhibition of the transporters leads to an increase in the levels of both serotonin and norepinephrine in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol.
Efectos Bioquímicos Y Fisiológicos
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of the monoamine transporters, leading to an increase in the levels of serotonin and norepinephrine in the brain. Additionally, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been found to act as an agonist at the 5-HT1A receptor, leading to an increase in the release of serotonin. Finally, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been found to act as an agonist at the 5-HT2A receptor, leading to an increase in the release of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol in laboratory experiments has several advantages and limitations. One advantage is that 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is relatively easy to synthesize, and can be produced in a relatively short amount of time. Additionally, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is relatively stable, and has a long shelf life. However, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is not approved for use in humans, and so experiments involving 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol must be conducted with caution.
Direcciones Futuras
There are several potential future directions for research involving 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol. One potential direction is to further study the biochemical and physiological effects of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol. Additionally, further research into the potential therapeutic uses of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol could be conducted. Finally, further research into the potential side effects of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol could also be conducted.
Aplicaciones Científicas De Investigación
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been studied extensively in recent years, and has been found to have a wide range of pharmacological activities. It has been found to act as a modulator of the monoamine transporter system, and has shown promise in the treatment of various neurological and psychiatric disorders. In particular, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been studied for its potential to act as an antidepressant, and has been found to be effective in animal models of depression. Additionally, 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has been studied for its potential to act as an anxiolytic, and has been found to be effective in animal models of anxiety.
Propiedades
IUPAC Name |
2-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-11-12-3-1-2-4-13(12)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRFTCVMFNVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
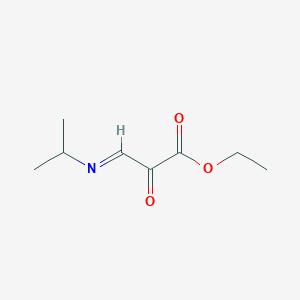
![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)

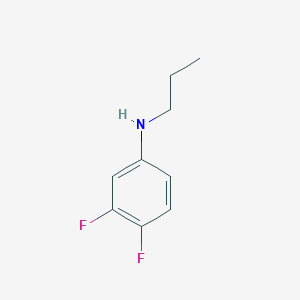
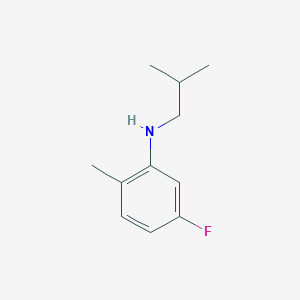
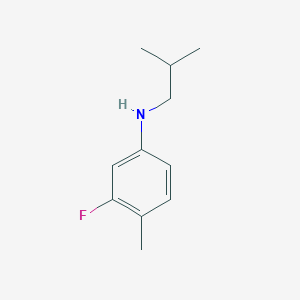
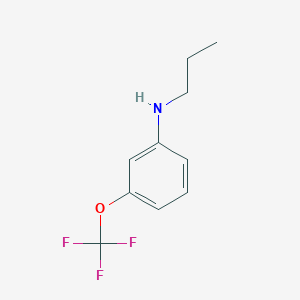
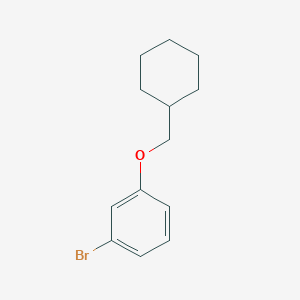
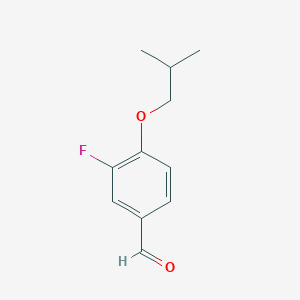
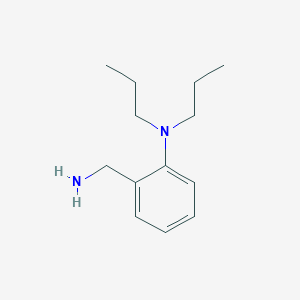

![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
